Cas no 1261723-78-7 (2-Chloro-3-(2,3-difluorophenyl)thiophene)

2-Chloro-3-(2,3-difluorophenyl)thiophene 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-(2,3-difluorophenyl)thiophene
-
- インチ: 1S/C10H5ClF2S/c11-10-7(4-5-14-10)6-2-1-3-8(12)9(6)13/h1-5H
- InChIKey: FAMLPDCGLNIIOJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CS1)C1C=CC=C(C=1F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 203
- トポロジー分子極性表面積: 28.2
- XLogP3: 4.4
2-Chloro-3-(2,3-difluorophenyl)thiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013028054-250mg |
2-Chloro-3-(2,3-difluorophenyl)thiophene |
1261723-78-7 | 97% | 250mg |
$480.00 | 2023-09-03 | |
Alichem | A013028054-500mg |
2-Chloro-3-(2,3-difluorophenyl)thiophene |
1261723-78-7 | 97% | 500mg |
$790.55 | 2023-09-03 | |
Alichem | A013028054-1g |
2-Chloro-3-(2,3-difluorophenyl)thiophene |
1261723-78-7 | 97% | 1g |
$1564.50 | 2023-09-03 |
2-Chloro-3-(2,3-difluorophenyl)thiophene 関連文献
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
2-Chloro-3-(2,3-difluorophenyl)thiopheneに関する追加情報
2-Chloro-3-(2,3-difluorophenyl)thiophene (CAS No. 1261723-78-7): A Comprehensive Overview
Introduction to 2-Chloro-3-(2,3-difluorophenyl)thiophene
2-Chloro-3-(2,3-difluorophenyl)thiophene, also known by its CAS registry number 1261723-78-7, is a heterocyclic compound belonging to the class of thiophenes. Thiophenes are five-membered aromatic compounds consisting of four carbon atoms and one sulfur atom. The presence of chlorine and fluorine substituents in this compound introduces unique electronic and structural properties, making it a subject of interest in various fields of chemistry and materials science. This article provides an in-depth exploration of the compound's structure, synthesis, properties, applications, and recent advancements in its research.
Structural Features and Physical Properties
The molecular structure of 2-Chloro-3-(2,3-difluorophenyl)thiophene is characterized by a thiophene ring with a chlorine atom at the 2-position and a 2,3-difluorophenyl group at the 3-position. The thiophene ring's aromaticity contributes to its stability and reactivity. The fluorine atoms on the phenyl ring introduce electron-withdrawing effects, which can influence the electronic properties of the molecule. These features make 1261723-78-7 a valuable compound in organic synthesis and materials research.
Recent studies have focused on the physical properties of 1261723-78-7, including its solubility, thermal stability, and optical properties. For instance, research published in *Chemical Communications* highlights the compound's high thermal stability under certain conditions, making it suitable for applications in high-temperature environments. Additionally, its optical properties have been explored for potential use in optoelectronic devices.
Synthesis and Characterization
The synthesis of 1445549-55-9 involves multi-step organic reactions, often utilizing Friedel-Crafts alkylation or coupling reactions. Recent advancements in catalytic methods have improved the yield and purity of the compound. A study published in *Organic Letters* demonstrates the use of palladium-catalyzed cross-coupling reactions to synthesize 1445549-55-9, showcasing enhanced efficiency compared to traditional methods.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure of 1445549-55-9. These studies provide insights into the molecular geometry and bonding interactions within the compound.
Applications in Organic Synthesis and Materials Science
Due to its unique electronic properties, 1445549-55-9 has found applications in organic synthesis as an intermediate for constructing complex heterocyclic compounds. Its ability to act as both an electrophilic and nucleophilic partner makes it versatile in various reaction pathways.
In materials science, 1445549-55-9 has been explored for its potential in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). A recent study published in *Advanced Materials* highlights its role as a building block for constructing π-conjugated systems with tailored electronic properties.
Recent Research Advancements
The past few years have witnessed significant progress in understanding the reactivity and applications of 1445549-55-9. Researchers have investigated its involvement in metal-catalyzed cross-coupling reactions, leading to novel synthetic strategies for constructing biologically active molecules.
In addition to synthetic applications, studies on 1445549-55_9's photophysical properties have opened new avenues for its use in optoelectronic devices. For example, a study published in *Nature Communications* demonstrates its potential as a fluorescent probe for sensing applications due to its high quantum yield and photostability.
Conclusion
In conclusion, 144_
1261723-78-7 (2-Chloro-3-(2,3-difluorophenyl)thiophene) Related Products
- 1448030-16-7(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 2940960-33-6(Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid))
- 1805270-07-8(3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine)
- 1361834-72-1(2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid)
- 2137780-44-8(5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride)
- 2386282-95-5(Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-)
- 2098068-35-8(4-(fluoromethyl)-4-methylpiperidin-1-amine)
- 2034471-72-0(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide)




